molecular formula C10H13N3O B12440070 4-(6-Aminopyridin-3-YL)piperidin-2-one

4-(6-Aminopyridin-3-YL)piperidin-2-one

Cat. No.: B12440070
M. Wt: 191.23 g/mol
InChI Key: BXBGTWJRSXRFJP-UHFFFAOYSA-N
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Description

4-(6-Aminopyridin-3-YL)piperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with an aminopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-YL)piperidin-2-one typically involves the nucleophilic substitution reaction of 5-bromo-2-nitropyridine with piperidine in the presence of an acid catalyst. This reaction is carried out in a mixed solvent of alcohol and water. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group .

Industrial Production Methods

For industrial production, the process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product quality. The method includes steps such as nucleophilic substitution, catalytic hydrogenation, and refining decoloration to obtain the final product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-YL)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6-Aminopyridin-3-YL)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-YL)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Aminopyridin-3-YL)piperidin-2-one is unique due to its specific combination of a piperidine ring and an aminopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(6-aminopyridin-3-yl)piperidin-2-one

InChI

InChI=1S/C10H13N3O/c11-9-2-1-8(6-13-9)7-3-4-12-10(14)5-7/h1-2,6-7H,3-5H2,(H2,11,13)(H,12,14)

InChI Key

BXBGTWJRSXRFJP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CN=C(C=C2)N

Origin of Product

United States

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